{4-[(Propan-2-yloxy)methyl]phenyl}methanamine
Description
{4-[(Propan-2-yloxy)methyl]phenyl}methanamine is a benzylamine derivative featuring a para-substituted isopropoxy-methyl group on the aromatic ring. Its structure (Fig. 1) comprises a primary amine (–CH2NH2) attached to a benzene ring, with a –CH2OCH(CH3)2 substituent at the 4-position.
For example, nucleophilic substitution of bromine with isopropoxide or coupling via Mitsunobu reactions could yield the target structure.
Properties
IUPAC Name |
[4-(propan-2-yloxymethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)13-8-11-5-3-10(7-12)4-6-11/h3-6,9H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTZJELFPWVQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {4-[(Propan-2-yloxy)methyl]phenyl}methanamine involves several steps. One common method includes the reaction of 4-hydroxybenzylamine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
{4-[(Propan-2-yloxy)methyl]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
{4-[(Propan-2-yloxy)methyl]phenyl}methanamine is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and its role in drug development.
Mechanism of Action
The mechanism of action of {4-[(Propan-2-yloxy)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Aromatic System Variations
Ortho vs. Para Isopropoxy Substitution
- Such steric effects may influence receptor binding in drug design .
{3-[(Propan-2-yloxy)methyl]phenyl}methanamine (CAS 1016717-61-5, ):
The meta-substituted derivative lacks the symmetry of the para isomer, which could alter electronic distribution and solubility.
Naphthalene and Heterocyclic Systems
[2-(Propan-2-yloxy)naphthalen-1-yl]methanamine (QD-4069, ):
The naphthalene core enhances lipophilicity and π-π stacking interactions, making it suitable for targeting hydrophobic enzyme pockets. Molecular weight: ~243 g/mol .[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride ():
The pyrimidine ring introduces hydrogen-bonding capabilities and basicity differences due to nitrogen atoms, impacting pharmacokinetics .
Functional Group Modifications
Phenoxy vs. Indole Substituents
- Molecular weight: 267.73 g/mol .
{4-[(2,3-Dihydro-1H-indol-1-yl)methyl]phenyl}methanamine (CAS 954260-60-7, ):
The indole group adds a planar, aromatic system that may improve binding to serotonin or dopamine receptors. Molecular weight: 238.33 g/mol .
Oxazole and Thiophene Derivatives
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine (CAS 81935-22-0, ):
The oxazole ring enhances rigidity and introduces a hydrogen-bond acceptor, useful in kinase inhibitor design .(5-((4-(Phenylsulfonyl)phenyl)sulfonyl)thiophen-2-yl)methanamine (Compound 8f, ):
Sulfonyl groups improve solubility and bioavailability but may introduce toxicity risks .
Physicochemical and Spectral Data Comparison
*Calculated based on molecular formula C11H17NO.
Biological Activity
The compound {4-[(Propan-2-yloxy)methyl]phenyl}methanamine, also known as 2-Methyl-4-(propan-2-yloxy)phenylmethanamine, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, particularly focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H17NO. The compound features a phenyl ring substituted with a propan-2-yloxy group at the 4-position and a methyl group at the 2-position. This unique substitution pattern is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Animal models have shown that the compound reduces inflammation markers such as cytokines and prostaglandins. This suggests potential applications in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Effects
A study conducted on rats demonstrated that administration of this compound significantly decreased paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound binds to certain receptors or enzymes, modulating their activity and leading to a reduction in inflammation and microbial growth. Further mechanistic studies are needed to elucidate the precise pathways involved.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, this compound shows enhanced activity against certain pathogens. For instance, derivatives with different alkoxy substituents exhibit varying degrees of antimicrobial efficacy, highlighting the importance of chemical structure in determining biological function.
Table 2: Comparison with Related Compounds
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| [4-Methyl-2-(propan-2-yloxy)phenyl]methanamine | Moderate | Low |
| [2-Methyl-4-(propan-2-yloxy)phenyl]methanol | Low | Moderate |
Future Directions
Given the promising biological activities exhibited by this compound, future research should focus on:
- Mechanistic Studies : Detailed investigations into the pathways through which this compound exerts its effects.
- In Vivo Studies : Further animal studies to assess therapeutic potential in chronic inflammatory conditions.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans for potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
